2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core. The structure features:
- 4-Oxo group: Contributes to hydrogen-bonding capabilities and metabolic stability.
- N-(Furan-2-ylmethyl)acetamide side chain: Introduces electron-rich aromaticity and polarity, influencing solubility and receptor binding .
The furan-2-ylmethyl group distinguishes it from analogs with alternative substituents, such as methoxyphenyl or benzyl groups, which modulate pharmacological and physicochemical properties.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-12-3-5-13(6-4-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-2-1-7-27-14/h1-7,9,11H,8,10H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODUGAXAMVELEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse biological activities, particularly in oncology. This article provides a detailed examination of its biological activity based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.4 g/mol. The fluorinated phenyl group enhances its lipophilicity, potentially improving interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine core is recognized for its role in modulating kinase activity, making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Growth Inhibition : A study reported that a related compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . This underscores the potential of these compounds as broad-spectrum anticancer agents.
- Cell Line Studies : In vitro evaluations against renal carcinoma cell lines showed that certain derivatives caused notable cytotoxic effects. For example, one derivative exhibited an IC50 value of 11.70 µM , indicating potent activity against cancer cells .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. For example, treatment with related pyrazolo[3,4-d]pyrimidine derivatives increased caspase-3 levels significantly, indicating enhanced apoptotic activity .
Cell Cycle Arrest
Investigation into the cell cycle dynamics revealed that treatment with this class of compounds led to G0–G1 phase arrest in cancer cells, suggesting a mechanism by which these compounds inhibit cell proliferation .
Data Tables
Case Studies
- In Vitro Evaluation : A study synthesized and evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings indicated that these compounds could serve as viable candidates for further development as anticancer therapeutics .
- Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed binding affinities similar to established inhibitors targeting CDK2 and TRKA pathways, emphasizing their potential as dual inhibitors in cancer therapy .
Comparison with Similar Compounds
Core Modifications in Pyrazolo[3,4-d]pyrimidinone Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is versatile, with substitutions at positions 1, 4, and 5 dictating activity. Key analogs include:
*Calculated based on molecular formulas.
Substituent-Driven Property Analysis
- Solubility: The furan-2-ylmethyl group (target compound) offers intermediate polarity between the methoxyphenyl (polar) and benzyl (nonpolar) analogs.
- Binding Interactions :
Research Implications and Limitations
While structural data (e.g., X-ray crystallography) for these compounds could be refined using programs like SHELXL (), the absence of explicit biological data in the provided evidence limits direct pharmacological comparisons. However, structural trends suggest:
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves constructing the core scaffold through cyclization reactions, followed by functionalization. Key steps include:
- Cyclization : Reacting 4-fluorophenyl-substituted pyrazole precursors with chloroacetamide derivatives under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core .
- Acylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution or amide coupling, using reagents like EDCI/HOBt in anhydrous DMF .
- Optimization : Reaction temperatures (70–90°C) and solvent choices (DMF, THF) significantly impact yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical .
Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns. For example, the 4-oxo group typically appears as a singlet near δ 160 ppm in 13C NMR .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting trace impurities .
- FTIR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Compare with positive controls like doxorubicin .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, Aurora kinase) using fluorescence-based assays to identify potential targets .
- Microbial Susceptibility : Broth microdilution assays for antimicrobial activity against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Substituent Variation : Systematically modify the 4-fluorophenyl and furan groups. For example:
- Replace fluorine with chlorine or methoxy to assess electronic effects on target binding .
- Introduce bulky groups (e.g., trifluoromethoxy) to enhance lipophilicity and blood-brain barrier penetration .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with kinase ATP-binding pockets .
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea to improve metabolic stability .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Validate Targets : Use CRISPR/Cas9 knockout models to confirm target specificity if conflicting kinase inhibition data arise .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or study-specific biases (e.g., solvent effects on compound solubility) .
Advanced: What computational strategies aid in target identification and mechanistic studies?
Answer:
- Molecular Dynamics Simulations : Simulate binding stability (GROMACS) to assess interactions with proposed targets (e.g., EGFR T790M mutant) over 100-ns trajectories .
- QSAR Modeling : Develop predictive models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
- Network Pharmacology : Integrate omics data (STRING DB) to map compound effects on signaling pathways (e.g., PI3K/Akt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
